molecular formula C15H14N4OS2 B4753741 N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

Cat. No. B4753741
M. Wt: 330.4 g/mol
InChI Key: OCEMAYMQXJHNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as BPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide inhibits PTP1B by binding to its active site and preventing it from dephosphorylating its substrates. This leads to increased insulin signaling and glucose uptake, as well as decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. It has also been shown to inhibit cancer cell proliferation and survival in vitro and in vivo. However, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide may have off-target effects on other phosphatases, which could limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in various biological processes. However, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide may have off-target effects on other phosphatases, which could complicate data interpretation. Additionally, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is a synthetic compound that may not accurately mimic the effects of natural compounds on biological systems.

Future Directions

Future research on N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide could focus on its potential applications in the treatment of diabetes and cancer. Additionally, studies could be conducted to identify the off-target effects of N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide on other phosphatases and to develop more selective inhibitors of PTP1B. Finally, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide could be used as a tool to study the role of PTP1B in other biological processes, such as inflammation and immune function.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been widely studied for its potential applications in scientific research. One of the major areas of research is its role in regulating insulin signaling and glucose metabolism. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has also been studied for its potential anticancer properties, as PTP1B is overexpressed in many types of cancer cells and plays a critical role in cancer cell proliferation and survival.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-7-8-16-14(17-9)21-10(2)13(20)19-15-18-11-5-3-4-6-12(11)22-15/h3-8,10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMAYMQXJHNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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